molecular formula C8H14ClNO3 B076370 Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 13049-77-9

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No. B076370
CAS RN: 13049-77-9
M. Wt: 207.65 g/mol
InChI Key: XZHNOMMEHHXDTP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is a compound that likely serves as an intermediate in the synthesis of various organic molecules. This analysis draws upon research related to its synthesis, structural, and chemical properties, emphasizing its significance in chemical synthesis and application in deriving biologically active compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step reactions, starting from accessible reagents such as 4-methylpyridinium. These processes may include S_N2 substitution, reduction, oxidation, and acylation steps to yield the desired product. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, is synthesized through a series of steps, including benzyl chloride substitution, borohydride reduction, oxidation, and debenzylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates, exhibits keto-enol tautomerism and configurational isomerism. Stereochemistry has been determined by NMR data, highlighting the complexity and versatility of piperidine derivatives in chemical synthesis (M. J. Fernández et al., 1993).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including allylation, benzylation, and reactions with electrophiles to form structurally diverse compounds. For instance, tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates can be synthesized from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, serving as synthons for preparing diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulations. The structural conformation, like the twist boat conformation of the piperidine ring, influences these properties and their chemical reactivity (E. Vilsmaier et al., 1995).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity towards different chemical reagents, stability under various conditions, and tautomeric behaviors, are essential for their application in organic synthesis and the development of pharmaceutical agents. The reactivity of these compounds with amines, alcohols, and acids to form a wide range of derivatives underscores their versatility in organic chemistry (Michael Limbach et al., 2009).

Scientific Research Applications

Enantioselective Synthesis

A significant application is in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts. This process is noted for its use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity. It's pivotal for the preparation of biologically active compounds that contain a chiral 3-benzylpiperidine backbone, showcasing its utility in developing compounds with potential therapeutic applications (Wang et al., 2018).

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of complex molecules such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. This process includes steps like hydrogenation, protection, methylation, oximation, hydrolysis, esterification, and ammonolysis, highlighting the compound's versatility in synthetic organic chemistry. The production of such molecules is crucial for pharmaceutical research and development (Wang et al., 2008).

Asymmetric Synthesis of Protein Kinase Inhibitors

Furthermore, the compound is used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This application underscores the compound's role in the synthesis of complex molecules with high potential in therapeutic interventions, especially in treating conditions requiring kinase inhibition (Hao et al., 2011).

Derivatives as Dipeptide Mimics

Additionally, the compound's derivatives are utilized as dipeptide mimics and templates in synthesizing structurally diverse 5-oxopiperazine-2-carboxylates. This demonstrates its application in creating bioactive molecules that mimic natural peptides, potentially leading to the development of new therapeutic agents (Limbach et al., 2009).

Safety And Hazards

“Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride” is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNOMMEHHXDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride

CAS RN

13049-77-9, 13221-89-1
Record name 13049-77-9
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Record name 13049-77-9
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Record name Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride
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